molecular formula C6H6F4O4 B14412312 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate CAS No. 83698-72-0

2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate

Cat. No.: B14412312
CAS No.: 83698-72-0
M. Wt: 218.10 g/mol
InChI Key: RPZSONPHFZVIGL-UHFFFAOYSA-N
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Description

2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate is an organic compound characterized by the presence of fluorine atoms and a peroxoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate typically involves the reaction of 2,2-difluoropropanoyl chloride with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different fluorinated products.

    Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly fluorinated compounds, while reduction may produce simpler fluorinated hydrocarbons.

Scientific Research Applications

2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme mechanisms and protein interactions.

    Industry: Used in the production of fluorinated polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which 2,2-Difluoropropanoyl 2,2-difluoropropaneperoxoate exerts its effects involves the interaction of its fluorine atoms and peroxoate group with target molecules. These interactions can lead to changes in the molecular structure and function of the target, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoropropanol: A related compound with similar fluorine content but different functional groups.

    2,2-Difluoropropionic acid: Another fluorinated compound with distinct chemical properties.

Properties

CAS No.

83698-72-0

Molecular Formula

C6H6F4O4

Molecular Weight

218.10 g/mol

IUPAC Name

2,2-difluoropropanoyl 2,2-difluoropropaneperoxoate

InChI

InChI=1S/C6H6F4O4/c1-5(7,8)3(11)13-14-4(12)6(2,9)10/h1-2H3

InChI Key

RPZSONPHFZVIGL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OOC(=O)C(C)(F)F)(F)F

Origin of Product

United States

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